Teprenone
Overview
Description
Synthesis Analysis
The synthesis of Teprenone involves several chemical reactions, starting from Nerolidol and methyl acetoacetate undergoing the Carroll reaction . This step is followed by a series of fractionation, Grignard reaction, and another Carroll reaction, ultimately yielding Teprenone with an overall yield of 19.1% and purity of 98% (Chen Hai, 2004). Another method for synthesizing all-trans-Teprenone involves desulfonylation, bromination, alkylation, and decarboxylation processes, starting from the coupling product of specific precursors, showcasing the versatility in synthetic approaches for this compound (Chen Zhi-rong, 2005).
Molecular Structure Analysis
The molecular structure of Teprenone is characterized by its polyprenylated nature, which is a common feature in the synthesis of related compounds such as polyprenylated acylphloroglucinols . This class of compounds involves constructing a core structure followed by elaboration via organolithium intermediates, indicative of Teprenone's complex molecular architecture (N. Ahmad et al., 2007).
Chemical Reactions and Properties
Teprenone's chemical behavior is notable for its interaction with various agents and conditions. It promotes the healing of chronic gastric ulcers in rats by inhibiting neutrophil infiltration and lipid peroxidation in ulcerated gastric tissues, highlighting its anti-inflammatory and antioxidative properties (Takashi Kobayashi et al., 2001).
Physical Properties Analysis
The physical properties of Teprenone, such as solubility and stability, are crucial for its formulation and therapeutic application. Although specific studies detailing these properties were not identified in the current search, physical characteristics are typically assessed in the context of pharmaceutical formulation and stability testing to ensure efficacy and safety.
Chemical Properties Analysis
The chemical properties of Teprenone, particularly its reactivity and stability under various conditions, are essential for understanding its mechanism of action and interactions with biological systems. For example, its role in increasing gastric mucosal mucus level via nitric oxide in rats suggests a specific biochemical interaction pathway that contributes to its therapeutic effects (K. Nishida et al., 1998).
Scientific Research Applications
Treatment of Portal Hypertensive Gastric Mucosa : Teprenone has been shown to enhance gastric mucosal blood flow and hexosamine concentration in portal hypertensive rats, suggesting its potential in treating portal hypertensive gastric mucosal abnormalities (Tanoue et al., 1996).
Healing of Chronic Gastric Ulcers : It promotes the healing of acetic acid-induced chronic gastric ulcers in rats by stimulating gastric mucus synthesis and secretion, inhibiting neutrophil infiltration, and reducing lipid peroxidation in ulcerated gastric tissues (Kobayashi et al., 2001).
Improving Hepatic Tissue Blood Flow : Teprenone increases hepatic and gastric blood flow and shows potential therapeutic effects in acute hepatic disorders (Kurihara et al., 1996).
Protection Against Hypoxia and Reoxygenation Stress in Fish : In aquaculture, teprenone has been used to protect gastrointestinal tracts of fish against hypoxia and reoxygenation injury, suggesting its potential application in this field (Sun et al., 2020).
Treatment of Gastric Ulcers and Gastritis : Clinical studies have shown teprenone's effectiveness in promoting white scar formation in gastric ulcer healing and treating chronic superficial gastritis (Shirakabe et al., 1995; Liu et al., 1996).
Antibacterial Activity Against Helicobacter pylori : Teprenone exhibits antibacterial activity against H. pylori, which is significant given the role of this bacterium in gastric disorders (Ishii, 1993).
Potential Use in Alzheimer's Disease : A study indicated that teprenone might be effective in treating Alzheimer's disease, particularly in patients with mild medial temporal area atrophy (Yokoyama et al., 2019).
Quality Control in Pharmaceuticals : Research on improved methods for teprenone isomer separation for pharmaceutical analysis highlights its significance in pharmaceutical quality control (Jin et al., 2021).
Treatment of NSAID-Associated Gastric Mucosal Lesions : Teprenone has been shown to be effective in improving gastric mucosal injury and dyspeptic symptoms in long-term users of nonsteroidal anti-inflammatory drugs (Gong et al., 2019).
Safety And Hazards
Teprenone should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. All sources of ignition should be removed. Personnel should be evacuated to safe areas .
properties
IUPAC Name |
(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NJFMWZAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166719 | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear. | |
Record name | Teprenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Teprenone | |
CAS RN |
3796-63-2, 6809-52-5 | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraprenylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teprenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teprenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAPRENYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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